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Compound of Interest

Compound Name: 7-Chloroquinolin-3-amine

Cat. No.: B1591908 Get Quote

An In-depth Technical Guide to 7-Chloroquinolin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of 7-
Chloroquinolin-3-amine, a key heterocyclic intermediate in medicinal chemistry and drug

development. We will delve into its fundamental physicochemical properties, spectroscopic

profile, synthesis, and core applications, with a particular focus on its role as a privileged

scaffold in the generation of novel therapeutic agents. This document is intended for

researchers, chemists, and drug development professionals who require a detailed

understanding of this compound's characteristics and utility.

Introduction to the 7-Chloroquinoline Scaffold
The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a

"privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic

heterocycle, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous

natural alkaloids (e.g., quinine) and synthetic drugs. The introduction of specific substituents,

such as a chlorine atom at the 7-position and an amine group, dramatically influences the

molecule's electronic properties, reactivity, and biological activity.

7-Chloroquinolin-3-amine (CAS No. 1195710-15-6) is a specific isomer that serves as a

critical building block for creating diverse molecular libraries. The chlorine atom at the 7-

position is a key feature in many antimalarial drugs, while the amine group at the 3-position

provides a reactive handle for further chemical modification and elaboration, enabling the

synthesis of novel compounds with potential therapeutic value.[1]
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Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its

effective use in research and synthesis. 7-Chloroquinolin-3-amine is a solid at room

temperature with characteristics defined by its aromatic structure and functional groups.

Molecular Structure
The molecular structure of 7-Chloroquinolin-3-amine is depicted below, illustrating the

numbering of the quinoline ring system.

Caption: 2D structure of 7-Chloroquinolin-3-amine.

Key Identifiers and Properties
The fundamental properties of 7-Chloroquinolin-3-amine are summarized in the table below

for quick reference.

Property Value Source

CAS Number 1195710-15-6 PubChem[2]

Molecular Formula C₉H₇ClN₂ PubChem[2]

Molecular Weight 178.62 g/mol PubChem[2]

IUPAC Name 7-chloroquinolin-3-amine PubChem[2]

SMILES
C1=CC(=CC2=NC=C(C=C21)

N)Cl
PubChem[2]

InChIKey
COLZTHKNBCUKOS-

UHFFFAOYSA-N
PubChem[2]

Appearance White to off-white solid Generic

Polar Surface Area 38.9 Å² PubChem[2]

Hydrogen Bond Donors 1 PubChem[2]

Hydrogen Bond Acceptors 2 PubChem[2]
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Synthesis and Reactivity
The synthesis of substituted quinolines is a well-established field in organic chemistry. While

specific, optimized protocols for 7-Chloroquinolin-3-amine are proprietary or found within

patent literature, its synthesis can be approached through established methodologies for

functionalizing the quinoline core.

A common strategy involves the regioselective metalation of a pre-existing 7-chloroquinoline,

followed by reaction with an electrophilic aminating agent. Alternatively, multi-step sequences

starting from substituted anilines can be employed. The reactivity of the quinoline ring is heavily

influenced by its substituents. The electron-withdrawing nature of the nitrogen atom and the

chlorine at C7 makes the ring system susceptible to nucleophilic substitution, particularly at the

C4 position.[3][4] The amine group at C3 is a potent nucleophile and can be readily acylated,

alkylated, or used in coupling reactions to build more complex molecular architectures.

Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The

expected data for 7-Chloroquinolin-3-amine are as follows:

¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region

(typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. The protons on

the pyridine part of the ring will typically be more downfield than those on the benzene part. A

broad singlet corresponding to the -NH₂ protons would also be present.

¹³C NMR: The carbon spectrum would display nine signals for the aromatic carbons, with

chemical shifts influenced by the attached chlorine and amine groups. The carbon attached

to the chlorine (C7) and the amine (C3) would show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching

vibrations from the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching

vibrations of the quinoline ring (around 1500-1620 cm⁻¹), and a C-Cl stretching band

(typically below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

corresponding to its molecular weight (178.62). A characteristic isotopic pattern for the
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presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a

key diagnostic feature.

Researchers have used these techniques extensively to characterize a wide array of 7-

chloroquinoline derivatives, confirming their structures after synthesis.[3][5][6][7]

Applications in Drug Discovery and Research
The true value of 7-Chloroquinolin-3-amine lies in its role as a versatile intermediate for

synthesizing bioactive compounds. The 7-chloro-4-aminoquinoline scaffold is famously the

basis for the antimalarial drug chloroquine, and derivatives continue to be explored to

overcome drug resistance.[8][9] By extension, the 3-amino isomer provides an alternative

attachment point for side chains, leading to novel chemical space.
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Caption: Role of the 7-chloroquinoline scaffold in drug development.

Antimalarial Agents: The 7-chloroquinoline core is essential for activity against Plasmodium

falciparum. Research focuses on modifying the amine side chain to restore efficacy against

chloroquine-resistant strains.[9][10]

Anticancer Research: Many quinoline derivatives have been shown to possess

antiproliferative properties. They often function as kinase inhibitors, interfering with signaling
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pathways that are overactive in cancer cells.[11] The amine group on 7-Chloroquinolin-3-
amine is a perfect anchor point for synthesizing libraries of compounds to screen for such

activity.

Other Therapeutic Areas: The scaffold has been investigated for a range of other activities,

including antibacterial and antiviral properties, making it a compound of high interest for

broad-spectrum drug discovery.[12]

Safety and Handling
As with any laboratory chemical, 7-Chloroquinolin-3-amine must be handled with appropriate

care. It is classified as harmful if swallowed.[13]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.

Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent

degradation.

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations.

Appendix: Representative Experimental Protocol
The following is a generalized, illustrative protocol for the functionalization of 7-
Chloroquinolin-3-amine.

Protocol: Acylation of 7-Chloroquinolin-3-amine
Objective: To synthesize N-(7-chloroquinolin-3-yl)acetamide as a proof-of-concept

derivatization.

Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 7-Chloroquinolin-3-amine (1.0 eq) in a

suitable aprotic solvent (e.g., Dichloromethane or THF).

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution

to act as an acid scavenger.

Acylation: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the

stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry

over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

recrystallization or column chromatography to yield the pure N-(7-chloroquinolin-3-

yl)acetamide.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass

Spectrometry, and melting point analysis.
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Caption: Workflow for a typical acylation reaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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